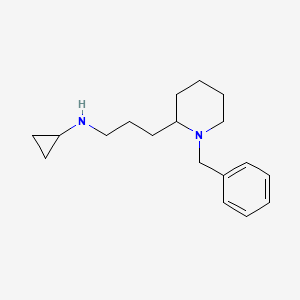
N-(3-(1-benzylpiperidin-2-yl)propyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1-benzylpiperidin-2-yl)propyl)cyclopropanamine is a complex organic compound that features a cyclopropane ring attached to a piperidine ring, which is further substituted with a benzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-benzylpiperidin-2-yl)propyl)cyclopropanamine typically involves multiple steps. One common method starts with the preparation of 1-benzylpiperidine, which is then reacted with a suitable propylating agent to introduce the propyl group. The final step involves the cyclopropanation of the resulting intermediate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclopropanation and advanced purification techniques such as chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(1-benzylpiperidin-2-yl)propyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-(1-benzylpiperidin-2-yl)propyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(3-(1-benzylpiperidin-2-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-benzylpiperidin-4-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine
- N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide
- N-[3-(4-benzylpiperidin-1-yl)propyl]tetrazolo[5,1-a]phthalazin-6-amine
Uniqueness
N-(3-(1-benzylpiperidin-2-yl)propyl)cyclopropanamine is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C18H28N2 |
|---|---|
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
N-[3-(1-benzylpiperidin-2-yl)propyl]cyclopropanamine |
InChI |
InChI=1S/C18H28N2/c1-2-7-16(8-3-1)15-20-14-5-4-9-18(20)10-6-13-19-17-11-12-17/h1-3,7-8,17-19H,4-6,9-15H2 |
Clave InChI |
KWOIIZFEINVPKC-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)CCCNC2CC2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















